molecular formula C15H15N3O4 B11674523 2,5-dimethyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide

2,5-dimethyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide

Katalognummer: B11674523
Molekulargewicht: 301.30 g/mol
InChI-Schlüssel: UISOXYSOSJDALY-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dimethyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a furan ring substituted with dimethyl groups and a nitrophenyl ethylidene hydrazide moiety, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dimethyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring and hydrazide moiety can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and hydrazide moiety.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Substituted hydrazides where the hydrazide nitrogen is replaced by other nucleophiles.

Wissenschaftliche Forschungsanwendungen

2,5-dimethyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential drug candidate for various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2,5-dimethyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound’s hydrazide moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl group may also contribute to its biological activity by interacting with cellular components and disrupting normal cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-dimethylfuran-3-carbohydrazide: Lacks the nitrophenyl ethylidene moiety, resulting in different chemical and biological properties.

    3-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the furan and hydrazide components.

    Furan-3-carbohydrazide: Similar structure but without the dimethyl and nitrophenyl substitutions.

Uniqueness

2,5-dimethyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide is unique due to the combination of its furan ring, dimethyl groups, and nitrophenyl ethylidene hydrazide moiety

Eigenschaften

Molekularformel

C15H15N3O4

Molekulargewicht

301.30 g/mol

IUPAC-Name

2,5-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]furan-3-carboxamide

InChI

InChI=1S/C15H15N3O4/c1-9-7-14(11(3)22-9)15(19)17-16-10(2)12-5-4-6-13(8-12)18(20)21/h4-8H,1-3H3,(H,17,19)/b16-10+

InChI-Schlüssel

UISOXYSOSJDALY-MHWRWJLKSA-N

Isomerische SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-]

Kanonische SMILES

CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.